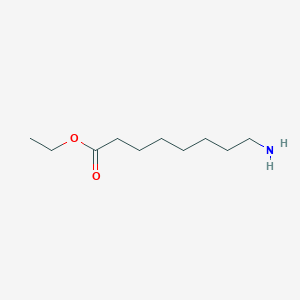
1,1'-Biphenyl, 4-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of biphenyl derivatives has been explored in various studies. For instance, the molecule 4,4''''-di-n-octyl-p-quaterphenyl was synthesized using a nickel-catalyzed cross-coupling reaction, demonstrating a straightforward approach to creating complex organic molecules with potential applications in materials science due to their liquid-crystalline properties . Another study focused on the synthesis of biphenyl-containing poly(1-phenyl-octyne)s, which were created through multistep reaction routes and catalyzed by a WCl6-Ph4Sn catalyst, indicating the versatility of biphenyl derivatives in polymer chemistry . Additionally, the synthesis of 1-phenyl-3(4-methoxyphenyl)-2-propenone compounds was examined using density functional theory, highlighting the importance of computational methods in understanding and optimizing synthetic pathways .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives has been elucidated using various techniques. Single-crystal X-ray diffraction was employed to determine the structure of a neutral extended viologen, revealing contributions from a diradical form to its electronic structure . In another study, the crystal structure of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one was confirmed by X-ray diffraction, showcasing the intra-molecular interactions and stabilization by short contacts . These findings underscore the complexity of biphenyl derivatives' molecular structures and the importance of advanced analytical techniques in their characterization.
Chemical Reactions Analysis
The reactivity of biphenyl derivatives has been investigated in the context of polymerization and other chemical transformations. The biphenyl derivative with two benzoylphenoxy groups was shown to be an efficient acyl-acceptant monomer for Friedel–Crafts acylation polymerization, leading to the formation of wholly aromatic polyketones . This demonstrates the biphenyl core's ability to participate in complex chemical reactions, resulting in materials with desirable properties such as high thermal stability and solubility in organic solvents.
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are influenced by their molecular structures. For example, the extended viologen derivative synthesized in one study exhibited a transition to a liquid-crystalline phase, indicating potential applications in materials science . The biphenyl-containing poly(1-phenyl-octyne)s displayed high thermal stability and emitted blue and blue-green light upon photoexcitation, suggesting their use in optoelectronic devices . Furthermore, the thermal and photoluminescent properties of entangled complexes based on 4,4'-bis(1-imidazolyl)biphenyl were studied, revealing their potential in the development of new luminescent materials .
Aplicaciones Científicas De Investigación
Photoluminescent Materials
Research on metal-organic coordination polymers incorporating biphenyl derivatives has demonstrated their strong luminescent emission, suggesting potential applications as optical materials. These compounds, through hydrothermal synthesis, yield structures with unique photoluminescent properties, making them candidates for use in light-emitting devices and sensors (Zang et al., 2009).
Environmental Remediation
Biphenyl dioxygenases are enzymes that play a crucial role in the biodegradation of polychlorinated biphenyls (PCBs), toxic environmental pollutants. The functional versatility of these enzymes, including their application in the directed evolution for environmental remediation, underscores the importance of biphenyl compounds in biotechnological approaches to pollution cleanup (Furukawa et al., 2004).
Pharmaceutical and Biomedical Applications
Several biphenyl derivatives have been synthesized and studied for their biological activities, such as tyrosinase inhibition, which is relevant in the treatment of conditions like hyperpigmentation. The significant anti-tyrosinase activities of these compounds, comparable to that of standard inhibitors like kojic acid, highlight their potential in dermatological applications (Kwong et al., 2017).
Material Science and Engineering
The synthesis of biphenyl-containing polymers and coordination frameworks has revealed a wide range of structural motifs and properties, from 1D to 3D networks. These materials exhibit interesting characteristics such as high thermal stability and unique mechanical properties, making them suitable for applications in electronics, coatings, and structural materials (Sun et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenyl-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h2-5,7-12H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQPEDHRZNHTCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513878 |
Source


|
| Record name | 4-(Prop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biphenyl, 4-(2-propenyl)- | |
CAS RN |
20120-35-8 |
Source


|
| Record name | 4-(Prop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1338057.png)
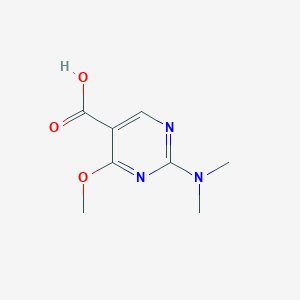

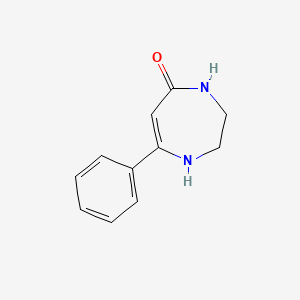
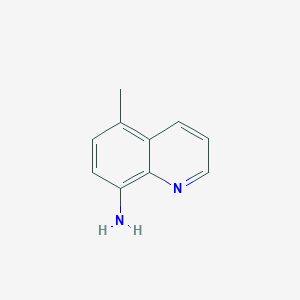
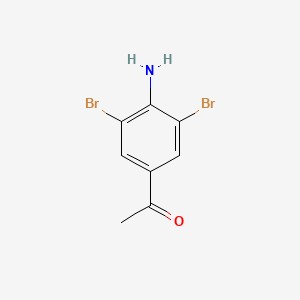
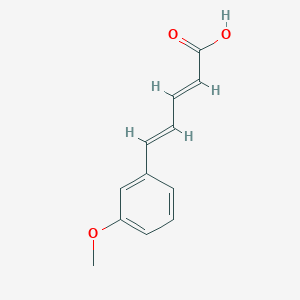
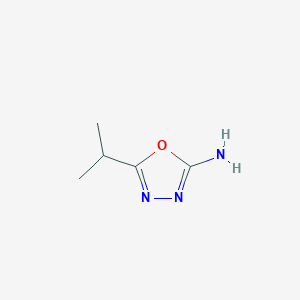
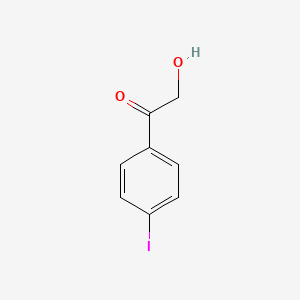
![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)

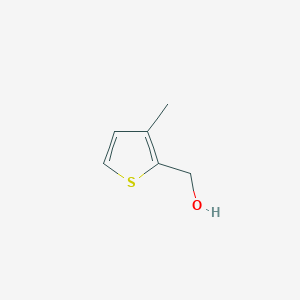
![2-bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1338086.png)
